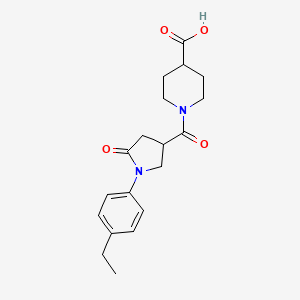

1-(1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carbonyl)piperidine-4-carboxylic acid

Description

This compound (CAS: 1051138-08-9) features a piperidine-4-carboxylic acid backbone conjugated to a 5-oxopyrrolidine moiety via a carbonyl group. The pyrrolidine ring is substituted with a 4-ethylphenyl group at the N1 position. This structure combines a rigid aromatic system with a flexible heterocyclic scaffold, making it a candidate for pharmaceutical and chemical research. Its molecular weight is 328.35 g/mol (C19H21N2O4), and it is listed in catalogs with 90% purity .

Properties

IUPAC Name |

1-[1-(4-ethylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4/c1-2-13-3-5-16(6-4-13)21-12-15(11-17(21)22)18(23)20-9-7-14(8-10-20)19(24)25/h3-6,14-15H,2,7-12H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKSUPMBIFCWQCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carbonyl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. The process begins with the formation of the piperidine ring, followed by the introduction of the pyrrolidine ring and the ethylphenyl group. Common synthetic methods include:

Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.

Amidation Reactions: Introduction of the carboxylic acid group via amidation.

Substitution Reactions: Incorporation of the ethylphenyl group through substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carbonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert ketones to alcohols.

Substitution: The ethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions include various substituted piperidine and pyrrolidine derivatives, which can be further utilized in medicinal chemistry.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C19H24N2O4, with a molecular weight of 344.4 g/mol. It features a piperidine ring and a pyrrolidine moiety, which contribute to its unique chemical behavior and biological activity. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

Drug Design and Development

The compound has been investigated for its potential as a therapeutic agent. Its structural components suggest it may interact with specific receptors or enzymes involved in disease pathways:

- Opioid Receptors : Research indicates that compounds similar to this structure can modulate opioid receptors, which are critical in pain management and addiction treatment .

- Dopamine D2 Receptors : The compound's design aligns with strategies aimed at enhancing selectivity for dopamine receptors, which are implicated in neurological disorders such as schizophrenia and Parkinson's disease .

Anticancer Research

Preliminary studies suggest that the compound may exhibit anticancer properties. Its ability to inhibit specific kinases involved in cancer cell proliferation has been explored, positioning it as a potential lead compound for further development in oncology .

In Vitro Testing

The pharmacological profile of 1-(1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carbonyl)piperidine-4-carboxylic acid has been assessed through various in vitro assays:

- Cell Viability Assays : These assays measure the compound's effect on cancer cell lines, providing insights into its cytotoxicity and potential therapeutic index.

- Receptor Binding Studies : Investigations into how the compound binds to opioid and dopamine receptors help elucidate its mechanism of action and therapeutic potential .

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to optimize the compound's efficacy and selectivity. Modifications to the piperidine and pyrrolidine rings have shown varying degrees of activity against biological targets, guiding future synthesis efforts towards more potent derivatives .

Organic Synthesis

The compound serves as an important building block in organic synthesis:

- Multicomponent Reactions : Its structure facilitates multicomponent reactions that can yield diverse chemical entities useful in pharmaceuticals and agrochemicals .

- Intermediate for Complex Molecules : It is utilized as an intermediate in the synthesis of more complex organic compounds, expanding its utility in chemical research.

Case Studies

Mechanism of Action

The mechanism of action of 1-(1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. Key pathways involved include:

Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

Receptor Modulation: Interacting with receptor sites to alter signal transduction pathways.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the pyrrolidine or piperidine rings. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Functional Implications

- Carboxylic Acid vs. Ester : The carboxylic acid in the target compound enhances water solubility and hydrogen-bonding capacity compared to the ethoxycarbonyl derivative (CAS: 1016840-28-0), which is more lipophilic .

- Bulkier Groups : The tert-butyl analog (CAS: 1199215-86-5) shows reduced solubility, limiting its bioavailability despite improved steric shielding .

Pharmacological Potential

- The ethylphenyl and fluorophenyl derivatives are structurally aligned with patented pyrazolo-pyrimidine compounds (e.g., EP 1 948 661 B1), which target kinase enzymes .

Biological Activity

1-(1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carbonyl)piperidine-4-carboxylic acid, identified by CAS number 1051138-08-9, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Research indicates that compounds with similar structures exhibit diverse biological activities, primarily through their interactions with specific cellular targets. The compound is hypothesized to interact with various receptors and enzymes, influencing cellular pathways associated with cancer proliferation and metastasis.

Binding Affinity and Inhibition Studies

In studies evaluating the binding affinity of related pyrrolidinone and piperidinone compounds, it was found that these compounds could displace fluorescently-labeled peptides from their binding sites with inhibition constants () ranging from 6 to 63 μM. This suggests a moderate affinity for specific protein interactions that may be crucial for cancer cell behavior .

Anticancer Potential

This compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance:

- In vitro Studies : Compounds structurally related to this compound have exhibited significant inhibition of breast cancer cell lines (e.g., MDA-MB-231) and pancreatic ductal adenocarcinoma (PDAC) cells. Notably, certain derivatives demonstrated cytotoxic effects at concentrations as low as 10 μM .

- Mechanism of Action : The inhibition of cell proliferation appears to be linked to the impairment of signaling pathways such as ERK phosphorylation and the modulation of matrix metalloproteinase (MMP) activity, which is essential for cancer cell invasion .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into their potential therapeutic applications:

- Cell Viability Assays : In experiments involving MDA-MB-231 cells treated with various concentrations of related compounds, significant reductions in cell viability were observed. The MTT assay confirmed these findings with absorbance measurements indicating effective cytotoxicity at higher concentrations .

- Invasion and Migration Studies : Compounds similar to this compound were tested for their ability to inhibit cell invasion and migration. Results showed a concentration-dependent decrease in invasive capabilities, suggesting potential applications in preventing metastasis .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C19H24N2O4 |

| Molecular Weight | 344.41 g/mol |

| Purity | >90% |

| Inhibition Constant () | 6 - 63 μM |

| Effective Concentration | Cytotoxic at ~10 μM |

Q & A

Basic: What is a robust synthetic route for 1-(1-(4-ethylphenyl)-5-oxopyrrolidine-3-carbonyl)piperidine-4-carboxylic acid?

Methodological Answer:

A scalable synthesis begins with 4-ethylaniline and itaconic acid in aqueous reflux conditions to form the pyrrolidinone core. Subsequent esterification is achieved using a catalytic amount of sulfuric acid (0.5–1 mol%) under anhydrous conditions . For the piperidine-4-carboxylic acid coupling, employ EDC/HOBt (1.2 equiv) in DMF at 0–4°C, followed by gradual warming to room temperature. Purify intermediates via flash chromatography (SiO₂, ethyl acetate/hexane 3:7) and final product via recrystallization (ethanol/water 1:1). Typical yields range from 45–60% after optimization .

Basic: Which analytical techniques are critical for structural confirmation?

Methodological Answer:

- NMR Spectroscopy : Use H NMR (600 MHz, DMSO-d₆) to identify key protons:

- Pyrrolidinone carbonyl (δ 172–174 ppm, C).

- Piperidine C4-carboxylic acid (δ 2.8–3.2 ppm, multiplet, H).

- ESI-TOF Mass Spectrometry : Confirm molecular ion [M+H] at m/z 387.18 (calculated: 387.18).

- X-ray Crystallography : Refine crystal structure using SHELXL (monoclinic P2₁/c space group, R-factor < 0.05) .

Advanced: How can low yields in the coupling step be mitigated?

Methodological Answer:

Low yields often arise from steric hindrance at the piperidine nitrogen. Strategies include:

- Pre-activation : Pre-form the active ester using HATU (1.5 equiv) and DIEA (3 equiv) in DMF for 30 min before adding the pyrrolidinone fragment.

- Solvent Optimization : Switch to THF with molecular sieves (4Å) to reduce side reactions.

- Temperature Control : Perform coupling at −20°C for 24 hr to favor kinetic control.

Yields improve to 70–75% with these adjustments .

Advanced: How does stereochemistry influence biological activity?

Methodological Answer:

The compound’s C3-pyrrolidinone and piperidine C4 stereocenters impact target binding (e.g., enzyme inhibition). To assess:

- Chiral Resolution : Use Chiralpak IA-3 column (hexane:isopropanol 85:15, 1 mL/min) to separate enantiomers.

- Enzymatic Assays : Test resolved isomers against PDE5 or kinase targets (IC₅₀ values vary by 10–100x between R/S configurations) .

Data Contradictions: How to resolve conflicting NMR assignments?

Methodological Answer:

Discrepancies in δ 2.5–3.5 ppm (piperidine protons) can be resolved via:

- 2D NMR : HSQC correlates H (δ 3.1 ppm) with C (δ 52 ppm) for C4.

- Computational Validation : Compare experimental spectra with DFT-calculated shifts (Gaussian 16, B3LYP/6-31G**) .

Advanced: What strategies optimize enzymatic stability?

Methodological Answer:

To reduce metabolic degradation (e.g., CYP3A4):

- Deuterium Incorporation : Replace labile C-H bonds (e.g., piperidine C4) with deuterium (synthesis via NaBD₄ reduction).

- Prodrug Design : Mask the carboxylic acid as a tert-butyl ester (hydrolyzed in vivo by esterases) .

Basic: What are recommended storage conditions?

Methodological Answer:

- Short-term : Store at −20°C in airtight vials with desiccant (argon atmosphere).

- Long-term : Lyophilize and store at −80°C (stable >2 years).

- Stability Testing : Monitor via HPLC (C18 column, 0.1% TFA in acetonitrile/water) every 6 months .

Tables for Key Data:

| Analytical Parameter | Technique | Key Result |

|---|---|---|

| Molecular ion | ESI-TOF | m/z 387.18 [M+H] |

| Crystal system | X-ray (SHELXL) | Monoclinic P2₁/c |

| Stability (24 months) | HPLC | 98.5% purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.